(5-Bromo-2-nitrophenyl)methanamine
Overview
Description
(5-Bromo-2-nitrophenyl)methanamine is an organic compound characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-nitrophenyl)methanamine typically involves the nitration of 5-bromo-2-nitrobenzaldehyde followed by reduction and amination The nitration process introduces the nitro group, while the reduction step converts the nitro group to an amine
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-nitrophenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
(5-Bromo-2-nitrophenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
(5-Bromo-2-nitrophenyl)amine: Similar structure but lacks the methanamine group.
(5-Bromo-2-nitrophenyl)methanol: Contains a hydroxyl group instead of an amine group.
(5-Bromo-2-nitrophenyl)acetic acid: Features a carboxylic acid group in place of the methanamine group.
Uniqueness: (5-Bromo-2-nitrophenyl)methanamine is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, along with the methanamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(5-bromo-2-nitrophenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTURLVFLSJTPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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